molecular formula C10H16ClFN4 B7898556 [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride

[1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride

Cat. No.: B7898556
M. Wt: 246.71 g/mol
InChI Key: DLRFEYVRPZSSGT-UHFFFAOYSA-N
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Description

[1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride is a piperidine derivative featuring a 5-fluoropyrimidine substituent at the 2-position of the piperidine ring and a methylamine group at the 4-position. The compound’s structure combines a heteroaromatic pyrimidine ring with a fluorine atom, which enhances electronegativity and may influence binding interactions in biological systems. The hydrochloride salt improves solubility, a critical factor for bioavailability.

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-N-methylpiperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4.ClH/c1-12-9-2-4-15(5-3-9)10-13-6-8(11)7-14-10;/h6-7,9,12H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRFEYVRPZSSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=NC=C(C=N2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride typically involves multiple steps, starting with the preparation of the fluorinated pyrimidine ring. This can be achieved through nucleophilic substitution reactions using fluorine-containing reagents. The piperidine ring is then introduced through cyclization reactions, followed by the attachment of the methylamine group via reductive amination. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the piperidine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions include N-oxide derivatives, dihydro derivatives, and various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its fluorinated pyrimidine ring can be particularly useful in imaging studies using techniques such as positron emission tomography (PET).

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as fluorinated polymers or advanced coatings.

Mechanism of Action

The mechanism of action of [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The methylamine group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride
  • Structure : Substitutes the pyrimidine ring with a 4-chlorobenzyl group.
  • The chlorine atom provides electron-withdrawing effects, which may alter electronic interactions with targets compared to fluorine.
  • Applications : Benzyl-substituted piperidines are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier .
1-[6-Methoxy-2-(methylsulfanyl)pyrimidin-4-yl]-N-methylpiperidin-4-amine Hydrochloride
  • Structure : Features a 6-methoxy-2-methylsulfanyl-pyrimidin-4-yl group.
  • Key Differences :
    • Methoxy and methylsulfanyl groups increase steric bulk and lipophilicity, which may reduce metabolic stability compared to the fluorine-substituted pyrimidine.
    • The sulfur atom in methylsulfanyl could participate in hydrogen bonding or metabolic oxidation, altering pharmacokinetics .
1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine Dihydrochloride
  • Structure : Replaces pyrimidine with a 5-fluoro-2-methylbenzyl group.
  • Key Differences: The benzyl ring’s planar structure facilitates π-π stacking, while the methyl group adds steric hindrance. Dihydrochloride salt form may enhance solubility compared to the monohydrochloride form of the target compound .
1-(2-Chloro-5-fluoropyrimidin-4-yl)-piperidin-4-amine Dihydrochloride
  • Structure : Pyrimidine ring substituted with chlorine (C2) and fluorine (C5).
  • Key Differences :
    • Halogen positioning influences electronic distribution; C2 chlorine may sterically hinder interactions compared to the target compound’s C5 fluorine.
    • Dihydrochloride salt improves solubility but may affect crystallinity .
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine Hydrochloride
  • Structure : Oxazole ring replaces pyrimidine.
  • Key Differences: Oxazole’s smaller heterocycle and nitrogen orientation reduce hydrogen-bonding capacity compared to pyrimidine.

Physicochemical and Pharmacological Implications

  • Solubility : Hydrochloride salts generally improve solubility, but dihydrochloride derivatives (e.g., ) may offer further advantages in formulation .
  • Metabolic Stability : Fluorine’s resistance to oxidation may confer longer half-life compared to methylsulfanyl or methoxy groups, which are susceptible to metabolic degradation .

Biological Activity

The compound [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H15FN4HClC_{12}H_{15}FN_4\cdot HCl, with a molecular weight of approximately 248.73 g/mol. The presence of a fluorine atom in the pyrimidine ring enhances the compound's biological activity by improving its binding affinity to target proteins.

PropertyValue
Molecular FormulaC12H15FN4HClC_{12}H_{15}FN_4\cdot HCl
Molecular Weight248.73 g/mol
CAS Number2034381-01-4
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways.

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways crucial for cellular functions. For instance, studies have shown that similar compounds can inhibit the activity of enzymes associated with cancer proliferation and bacterial growth .
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, particularly those involved in central nervous system (CNS) disorders. This interaction could lead to anxiolytic or antidepressant effects, as seen with other piperidine derivatives .

Antimicrobial Activity

A study conducted on various derivatives of piperidine, including those related to this compound, highlighted their potential antimicrobial properties against Mycobacterium tuberculosis. Compounds were screened for their minimum inhibitory concentration (MIC), revealing several analogs with MIC values less than 20 µM, indicating significant antibacterial activity .

Anticancer Activity

In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, certain piperidine-based compounds showed improved cytotoxicity in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Case Studies

  • Tuberculosis Inhibition : A high-throughput screening identified several piperidine derivatives that inhibited Mycobacterium tuberculosis growth effectively. Among these, compounds with structural similarities to this compound were noted for their low MIC values, suggesting potent antibacterial properties .
  • CNS Disorders : Research has indicated that piperidine derivatives can modulate glutamate receptors, which are implicated in anxiety and depression. One study reported that specific analogs enhanced glutamate-induced receptor activation without direct agonist activity, presenting a novel therapeutic approach for treating CNS disorders .

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